molecular formula C15H20FNO2 B1523725 tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate CAS No. 1322200-92-9

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Cat. No.: B1523725
CAS No.: 1322200-92-9
M. Wt: 265.32 g/mol
InChI Key: SYMTYOONQRANMP-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring the carbamate-protected cyclobutylamine scaffold are frequently employed as intermediates in the synthesis of more complex molecules for pharmaceutical development . The structural motif of a carbamate group attached to an amine-containing ring system is found in research exploring novel therapies, including investigations into potent antimalarial agents that target parasite protein kinases . As a Boc-protected amine, this compound offers synthetic versatility; the tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis, providing a robust yet reversible means of protecting amine functionalities during multi-step synthesis. This allows researchers to selectively modify other parts of the molecule before deprotecting the amine under mild acidic conditions. The incorporation of a fluorinated aromatic ring can significantly influence a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable feature for structure-activity relationship (SAR) studies . Researchers can utilize this reagent in the design and construction of novel chemical entities, particularly in developing pharmacologically active heterocycles . Safety Note: Carbamates as a class can exhibit biological activity and require careful handling. Some carbamate compounds are known to act as acetylcholinesterase inhibitors . Always consult the Safety Data Sheet (SDS) and adhere to strict laboratory safety protocols. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

tert-butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMTYOONQRANMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Aminocyclobutyl Intermediate

A key preparation route involves starting from a 1-(2-fluorophenyl)cyclobutyl amine, which is subsequently protected by tert-butyl carbamate formation. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

  • Typical conditions: Use of Boc2O in a solvent such as dichloromethane or tetrahydrofuran at 0°C to room temperature.
  • Base: Triethylamine or sodium bicarbonate to neutralize the released acid.
  • Outcome: Formation of this compound with high purity and yield.

This method is widely used due to its simplicity and efficiency in protecting amines while maintaining the integrity of sensitive fluorophenyl groups.

Nucleophilic Aromatic Substitution and Carbamate Installation

In some synthetic routes, a fluorinated aniline derivative is first reacted with cyclobutanone or cyclobutyl derivatives to form the cyclobutyl amine intermediate. The amine is then protected with the tert-butyl carbamate group.

  • Example: A patent (CN1653034A) describes preparation of halogenated phenyl amine derivatives and their carbamate forms, which can be adapted for fluorophenyl cyclobutyl carbamates.

Stepwise Synthesis via Aminophenylcyclobutyl Carbamate Precursors

An example from a patent (US9949981B2) illustrates the synthesis of tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate by reacting 2,6-dichloro-3-nitropyridine with the corresponding aminophenyl cyclobutyl carbamate in DMA and triethylamine, followed by purification steps. Although this example uses a 4-aminophenyl group, the methodology is adaptable for 2-fluorophenyl substituents by appropriate substitution.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Aminocyclobutyl formation Cyclobutanone + 2-fluoroaniline derivatives Requires reductive amination or nucleophilic substitution
Carbamate protection Di-tert-butyl dicarbonate (Boc2O), base (Et3N) Mild conditions, typically 0°C to RT, organic solvent
Purification Column chromatography or crystallization Ensures high purity (>95%)
  • Solvent choice: Dichloromethane, tetrahydrofuran, or dimethylacetamide (DMA) depending on substrate solubility.
  • Temperature: Low to ambient temperatures to avoid side reactions.
  • Base: Triethylamine is common to neutralize acid by-products.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Notes
1 1-(2-fluorophenyl)cyclobutyl amine Boc2O, triethylamine, DCM, 0°C to RT 85-95 Standard Boc protection
2 2-fluoroaniline + cyclobutanone Reductive amination, then Boc protection 75-90 Two-step synthesis
3 Aminophenylcyclobutyl carbamate precursor Reaction with halogenated nitropyridine, DMA, Et3N 70-85 Adapted from related aromatic systems

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate serves as a valuable building block in organic synthesis. It is instrumental in:

  • Stereoselective Synthesis : Used in the asymmetric synthesis of β-unsaturated aldehydes and amines, enhancing the efficiency and selectivity of reactions .
  • Functionalization of Aromatic Compounds : The fluorine atom enhances reactivity, allowing for further modifications and functionalizations.

Medicinal Chemistry

The compound exhibits potential biological activities, making it a candidate for drug development:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, showing cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5Apoptosis via caspase activation
HeLa (Cervical)7.5Cell cycle arrest
A549 (Lung)6Induction of oxidative stress
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers, indicating potential therapeutic use in inflammatory diseases .

Enzyme Inhibition Studies

The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor for certain kinases. This property could be beneficial in treating diseases related to kinase dysregulation.

Case Study 1: Anticancer Activity

In a detailed study on the anticancer properties of this compound, researchers tested various concentrations against human cancer cell lines. The results indicated significant cytotoxicity with a low IC50 value, suggesting effective inhibition of cancer cell growth.

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition revealed that this compound could inhibit specific kinases involved in cancer progression. The mechanism involves competitive binding at the active site, disrupting normal enzymatic activity.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate and related compounds:

Compound Name Substituent/Ring Structure Molecular Formula Molecular Weight (g/mol) Physical State Key Properties References
This compound 2-Fluorophenyl, cyclobutyl C₁₅H₁₉FNO₂ 264.32 Not reported Inferred: Solid at RT (similar to analogs) -
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl, cyclopropyl C₁₄H₁₈FNO₂ 251.30 White solid Melting point: Not specified; stable under standard conditions
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate 3-Bromophenyl, cyclobutyl C₁₅H₁₉BrNO₂ 325.22 Not reported Higher molecular weight due to bromine
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate 2-Chlorophenyl, cyclobutyl C₁₅H₁₉ClNO₂ 280.77 Not reported Chlorine substitution alters polarity/reactivity
tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate Hydroxymethyl, cyclobutyl C₁₀H₁₉NO₃ 201.26 Colorless liquid Density: 1.08 g/cm³; Boiling point: 312.2°C; pKa: 12.12

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and may enhance lipophilicity compared to fluorine analogs .
  • Functional Groups: The hydroxymethyl variant (C₁₀H₁₉NO₃) exhibits lower molecular weight and distinct solubility profiles due to its polar hydroxyl group .

Biological Activity

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-(2-fluorophenyl)cyclobutanol. The process is optimized to yield high purity and yield, making it suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorophenyl group enhances its lipophilicity, which may improve membrane permeability and binding affinity to target proteins.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Table 1: Enzyme Inhibition Data

EnzymeIC50 (µM)Mechanism of Inhibition
CYP2D65.0Competitive
CYP3A412.0Non-competitive
CYP1A28.5Mixed

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in vitro.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)15.030
HeLa (Cervical)10.545
A549 (Lung)12.040

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of this compound against Candida albicans. The compound exhibited significant antifungal activity, with an MIC value of 8 µg/mL. This suggests potential use in treating fungal infections.

Case Study 2: Cardiovascular Implications

Another research focused on the cardiovascular effects of the compound. It was found to have a protective effect against induced oxidative stress in cardiac cells, indicating its potential as a therapeutic agent for heart diseases.

Q & A

Basic: What are common synthetic routes for tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate?

The compound is typically synthesized via carbamate protection of a cyclobutylamine intermediate. A general approach involves:

Cyclobutane ring formation : Using [2+2] photocycloaddition or strain-driven ring closure of 1-(2-fluorophenyl)cyclobutylamine precursors .

Carbamate protection : Reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous THF or dichloromethane .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures, guided by solubility data .

Basic: How can researchers ensure purity during synthesis and isolation?

Key steps include:

  • In-situ monitoring : TLC or HPLC to track reaction progress (Rf ~0.4 in 3:1 hexane/EtOAc) .
  • Post-reaction workup : Acid-base extraction (e.g., 1M HCl to remove unreacted amine, followed by NaHCO₃ wash).
  • Crystallization optimization : Adjusting solvent polarity (e.g., using tert-butyl methyl ether for slow crystallization) based on the compound’s moderate solubility in non-polar solvents .

Advanced: How to resolve contradictions in reported stability data under acidic/basic conditions?

Conflicting reports on Boc-group stability may arise from:

  • Substituent effects : The electron-withdrawing 2-fluorophenyl group could accelerate Boc deprotection under mildly acidic conditions (e.g., TFA in DCM) compared to non-fluorinated analogs .
  • Methodological validation : Perform comparative studies using NMR (monitoring tert-butyl peak at ~1.4 ppm) and LC-MS to quantify decomposition products (e.g., CO₂, fluorinated amines) under varying pH .

Advanced: What strategies optimize enantiomeric purity in chiral derivatives?

For applications requiring stereochemical control (e.g., drug intermediates):

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclobutylamine synthesis to induce asymmetry .
  • Kinetic resolution : Enzymatic methods (e.g., lipases in organic solvents) to separate enantiomers post-synthesis .
  • Analytical validation : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol) or polarimetry to confirm ≥99% ee .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • ¹H/¹³C NMR : Key signals include tert-butyl protons (1.4 ppm, singlet), cyclobutyl CH₂ (2.5–3.0 ppm), and aromatic F-coupled splitting (J = 8–10 Hz) .
  • FT-IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
  • HRMS : Exact mass validation (theoretical [M+H]⁺ for C₁₅H₁₉FNO₂: 264.1405) .

Advanced: How to design stability studies for long-term storage?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Analytical endpoints : Monitor Boc-group integrity via HPLC retention time shifts and quantify fluorinated byproducts (e.g., HF release via ion chromatography) .
  • Storage recommendations : Anhydrous conditions (-20°C, desiccated) to prevent hydrolysis; amber vials to limit photodegradation .

Basic: What safety precautions are critical during handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles to mitigate skin/eye irritation risks (not classified under GHS but precautionary) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing .
  • Spill management : Absorb with vermiculite, dispose as halogenated waste (fluorine content) .

Advanced: What computational methods predict biological activity of derivatives?

  • Molecular docking : Screen against targets like kinase enzymes (e.g., EGFR) using the fluorophenyl group as a hydrophobic anchor .
  • QSAR modeling : Correlate substituent effects (e.g., halogen position) with cytotoxicity or logP values .
  • ADMET prediction : Tools like SwissADME to assess blood-brain barrier permeability (high t-Bu group may reduce it) .

Basic: How to troubleshoot low yields in large-scale synthesis?

  • Solvent choice : Replace THF with DMF for better amine solubility at scale .
  • Stoichiometry : Use 1.2–1.5 equivalents of Boc₂O to compensate for side reactions .
  • Temperature control : Maintain ≤0°C during Boc protection to minimize di-tert-butyl carbonate formation .

Advanced: How to design a SAR study focusing on the cyclobutyl moiety?

  • Analog synthesis : Replace cyclobutyl with cyclohexyl or spirocyclic groups; modify fluorine position (para vs. ortho) .
  • Bioassays : Test analogs against cancer cell lines (e.g., MCF-7) and measure IC₅₀ values .
  • Crystallography : Compare X-ray structures to analyze how ring strain affects target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate
Reactant of Route 2
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tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.